4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol
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Overview
Description
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol is a fluorinated organic compound with the molecular formula C5H6F5IO It is characterized by the presence of five fluorine atoms and one iodine atom attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol typically involves the iodination of a pentafluorinated alcohol precursor. One common method includes the reaction of 4,4,5,5,5-Pentafluoropentanol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as thiols or amines.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Scientific Research Applications
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 4,4,5,5,5-Pentafluoro-2-iodopentan-1-ol
- 4,4,5,5,5-Pentafluoro-1-pentanol
- 4,4,5,5,5-Pentafluoro-3-chloropentan-1-ol
Comparison: 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol is unique due to the position of the iodine atom, which can significantly affect its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different substitution patterns and reactivity profiles, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-iodopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)3(11)1-2-12/h3,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJFCSYQQZCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)(F)F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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